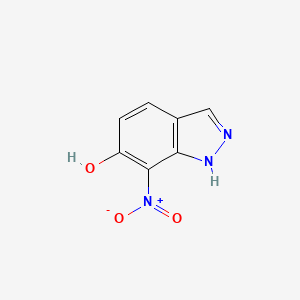

7-Nitro-1H-indazol-6-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O3 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

7-nitro-1H-indazol-6-ol |

InChI |

InChI=1S/C7H5N3O3/c11-5-2-1-4-3-8-9-6(4)7(5)10(12)13/h1-3,11H,(H,8,9) |

InChI Key |

CNBNPBWRMOFRRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 7-Nitro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for 7-Nitro-1H-indazol-6-ol, a heterocyclic compound of interest for research and drug development. Due to the absence of a directly published synthesis, this document details a plausible pathway based on established chemical transformations for analogous structures. The proposed synthesis commences with the dinitration of p-cresol, followed by a critical selective reduction of one nitro group, and concludes with diazotization and intramolecular cyclization to form the indazole core. This guide provides detailed hypothetical experimental protocols, presents quantitative data for analogous reactions in structured tables, and includes a visual representation of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from commercially available p-cresol (4-methylphenol). The pathway is illustrated below.

An In-depth Technical Guide to 7-Nitro-1H-indazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 7-Nitro-1H-indazole, a significant tool compound in neuroscience research. The information is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

7-Nitro-1H-indazole is a heterocyclic small molecule that belongs to the indazole class, substituted with a nitro group at the 7-position.[1][2] It is recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 7-nitro-1H-indazole | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 2942-42-9 | [2] |

| Appearance | Light cream powder/solid | Thermo Fisher Scientific |

| Odor | Odorless | Thermo Fisher Scientific |

| Melting Point | 180-182 °C | ChemicalBook |

| Boiling Point | 290.19°C (estimated) | ChemicalBook |

| Solubility | Very faint turbidity in hot Methanol | ChemicalBook |

| pKa | 11.08 ± 0.40 (Predicted) | ChemicalBook |

| XLogP3 | 1.8 | [1] |

| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | [1] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2 | [1] |

Spectral Data

While specific spectral data files are not directly provided, the following techniques are commonly used for the characterization of 7-Nitro-1H-indazole and related compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound.[3][4]

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of nitro-1H-indazoles involves the cyclization of N-nitroso-o-toluidines.[5] Another approach is the reaction of N-tosylhydrazones with nitroaromatic compounds.[6] A specific procedure for the synthesis of 7-Nitro-1H-indazole involves the treatment of 2-methyl-6-nitroaniline with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at elevated temperatures.[5]

Reactivity

7-Nitro-1H-indazole can undergo reactions typical of indazoles and nitroaromatic compounds. For instance, it can react with formaldehyde in the presence of aqueous hydrochloric acid to form N-CH₂OH derivatives, although it is reported to be less reactive in this specific reaction compared to other nitro-indazole isomers.[3] The nitro group can be reduced to an amino group, which can then be further functionalized.

Biological Activity and Signaling Pathways

7-Nitro-1H-indazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. By inhibiting nNOS, 7-Nitro-1H-indazole can modulate these processes.

Its biological effects include:

-

Neuroprotection: It is investigated for its potential to protect against nerve damage caused by excitotoxicity and neurodegenerative diseases.[2] This effect is linked to the reduction of oxidative stress and the formation of peroxynitrite.[2]

-

Antinociceptive Activity: It exhibits pain-relieving properties without significantly affecting blood pressure.[1][7]

-

Anxiolytic Effects: It has been shown to have anxiety-reducing properties.[1]

-

Anticonvulsant Activity: 7-Nitro-1H-indazole also possesses anticonvulsive effects, although the mechanism for this may be distinct from nNOS inhibition.[2]

Signaling Pathway of nNOS Inhibition

The primary mechanism of action of 7-Nitro-1H-indazole is the inhibition of nNOS, which disrupts the conversion of L-arginine to L-citrulline and nitric oxide.

Caption: Inhibition of the nNOS pathway by 7-Nitro-1H-indazole.

Experimental Protocols

Detailed experimental protocols are often proprietary or published in primary research articles. However, a general procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds is as follows:

General Procedure for the Synthesis of 1H-Indazoles: [6]

-

To a mixture of a nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base (e.g., Cs₂CO₃ or NaH, 1.08 mmol) in a 10 mL Schlenk tube, add dry DMF (2.0 mL) under a nitrogen atmosphere.

-

Stir the solution for the indicated time at a temperature of 60-80 °C.

-

After the reaction is complete, purify the crude mixture by silica-gel column chromatography to yield the 1H-indazole product.

Note: This is a general procedure and may require optimization for the specific synthesis of 7-Nitro-1H-indazole.

Safety and Handling

7-Nitro-1H-indazole is considered a hazardous substance.[8]

Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures: [8][9]

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Storage: [8]

-

Store locked up.

-

Keep in a dry place.

-

Keep container tightly closed.

-

Store at temperatures below -20°C in a freezer.

Incompatible Materials: [8]

-

Strong oxidizing agents.

-

Strong acids.

Conclusion

7-Nitro-1H-indazole is a valuable research tool, particularly for studying the roles of nitric oxide in the nervous system. Its well-characterized inhibitory action on nNOS has made it a standard for investigating NO-mediated signaling pathways. While information on 7-Nitro-1H-indazol-6-ol is scarce, the extensive data available for the parent compound, 7-Nitro-1H-indazole, provides a solid foundation for researchers in the field. The synthesis of this compound would likely involve multi-step synthetic routes, potentially starting from a suitably substituted aniline or indazole precursor, followed by nitration and hydroxylation steps, though no specific literature procedures have been identified.

References

- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Nitro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 7-Nitro-1H-indazol-6-ol (CAS No: 1019332-61-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in the public domain, this guide combines documented synthetic protocols with a comprehensive computational analysis to elucidate its structural characteristics.

Molecular Identity and Physicochemical Properties

This compound is a substituted indazole carrying a nitro group at position 7 and a hydroxyl group at position 6. These substitutions significantly influence the electronic properties and potential biological activity of the indazole scaffold.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₃ | Calculated |

| Molecular Weight | 179.13 g/mol | Calculated |

| CAS Number | 1019332-61-6 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC2=C(C(=C1--INVALID-LINK--[O-])O)NN=C2 | Inferred |

| InChI Key | Inferred from structure | Inferred |

Synthesis Protocols

The synthesis of this compound has been described in the literature, primarily involving the nitration of a precursor molecule.

Nitration of 1H-Indazol-6-ol

A common synthetic route involves the direct nitration of 1H-indazol-6-ol.

Experimental Protocol:

To a solution of 1H-indazol-6-ol in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, followed by quenching with ice. The resulting precipitate is then collected, washed, and can be further purified by recrystallization or chromatography to yield this compound.

Below is a generalized workflow for this synthesis:

Molecular Structure and Conformation (Computational Analysis)

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations were performed to predict the ground-state geometry and conformational preferences of this compound. The B3LYP functional with a 6-311++G(d,p) basis set was employed, a methodology that has demonstrated reliability for similar heterocyclic and nitroaromatic systems.

The calculations reveal a nearly planar indazole ring system. The nitro and hydroxyl groups introduce some degree of steric and electronic influence on the overall conformation.

Predicted Molecular Geometry

The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

Table 1: Predicted Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C7 | N3 | 1.46 |

| N3 | O2 | 1.23 |

| N3 | O3 | 1.23 |

| C6 | O1 | 1.35 |

| O1 | H1 | 0.97 |

| C5 | C6 | 1.40 |

| C4 | C5 | 1.38 |

| C3a | C4 | 1.41 |

| N2 | C3 | 1.32 |

| N1 | N2 | 1.36 |

| C7a | N1 | 1.38 |

| C3 | C3a | 1.42 |

| C3a | C7a | 1.39 |

| C7 | C7a | 1.41 |

| C6 | C7 | 1.42 |

Table 2: Predicted Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C7a | C7 | N3 | 118.5 |

| C6 | C7 | N3 | 120.1 |

| O2 | N3 | O3 | 124.5 |

| C5 | C6 | O1 | 121.3 |

| C7 | C6 | O1 | 118.9 |

| C4 | C5 | C6 | 120.8 |

| C3a | C4 | C5 | 118.7 |

| C4 | C3a | C7a | 118.2 |

| N1 | N2 | C3 | 112.3 |

| C7a | N1 | N2 | 105.9 |

| N2 | C3 | C3a | 109.1 |

| C3 | C3a | C7a | 102.7 |

| N1 | C7a | C3a | 110.0 |

| C6 | C7 | C7a | 121.4 |

| C5 | C6 | C7 | 119.8 |

Table 3: Predicted Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C7 | N3 | O2 | -178.9 |

| C6 | C7 | N3 | O3 | 1.3 |

| C7 | C6 | O1 | H1 | 0.5 |

| C5 | C6 | C7 | N3 | -179.5 |

| C4 | C5 | C6 | O1 | 179.8 |

Conformational Insights

The indazole ring is predicted to be largely planar. The nitro group at position 7 is slightly twisted out of the plane of the aromatic ring, a common feature in ortho-substituted nitroaromatics due to steric hindrance. The hydroxyl group at position 6 is predicted to be nearly coplanar with the ring, potentially participating in intramolecular hydrogen bonding with the adjacent nitro group or the nitrogen of the pyrazole ring, which would contribute to the overall planarity and stability of the conformation.

The logical relationship between the substituent positions and the resulting planarity can be visualized as follows:

Potential Signaling Pathways and Biological Relevance

While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological profiles. For instance, various substituted indazoles are known to interact with a range of biological targets. The synthesis of this compound has been noted in the context of developing 5-HT2C receptor agonists. The general mechanism of G-protein coupled receptor (GPCR) signaling, such as that for the 5-HT2C receptor, is outlined below.

Unveiling 7-Nitro-1H-indazol-6-ol: A Technical Overview

For researchers and professionals in the field of drug development and chemical synthesis, a comprehensive understanding of novel compounds is paramount. This guide provides an in-depth look at 7-Nitro-1H-indazol-6-ol, a lesser-documented indazole derivative. While this compound is not extensively cataloged in major chemical databases, information gleaned from patent literature and academic research allows for the compilation of its foundational chemical identity and synthesis protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅N₃O₃ |

| SMILES | O=N(=O)c1c(O)ccc2[nH]ncc12 |

| InChIKey | CNBNPBWRMOFRRK-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of this compound has been described in chemical literature, primarily within patent disclosures. Below are detailed experimental protocols for its preparation.

Protocol 1: Nitration of 1H-Indazol-6-ol

This protocol details the synthesis of this compound via the nitration of a precursor compound.

Procedure:

-

To a mixture of 1H-indazol-6-ol (500 mg, 3.37 mmol) and sulfuric acid (H₂SO₄, 5.0 mL), add potassium nitrate (KNO₃, 375 mg, 3.71 mmol) portionwise at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

To the reaction mixture, add ice (70 g) and continue stirring at 0°C for 1 hour to precipitate the product.

Protocol 2: Reaction with Trifluoromethanesulfonyl Chloride

This protocol describes a subsequent reaction involving this compound.

Procedure:

-

To a stirred solution of this compound (5 g, 28 mmol, 1.0 eq.) and triethylamine (TEA, 7.8 mL, 56 mmol, 2.0 eq.) in dichloromethane (CH₂Cl₂, 30 mL), add trifluoromethanesulfonyl chloride (4.5 mL, 42 mmol, 1.5 eq.) dropwise at 0°C under a nitrogen atmosphere.

-

Stir the resulting reaction mixture for 2 hours at room temperature.

-

Dilute the mixture with water (30 mL).

Quantitative Data

At present, publicly accessible quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound would need to perform these analytical characterizations.

Visualizing Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in Protocol 1.

Unraveling the Neuroprotective Potential: A Technical Guide to the Predicted Mechanism of Action of 7-Nitroindazole

Disclaimer: This technical guide focuses on 7-Nitro-1H-indazole (commonly known as 7-Nitroindazole or 7-NI), as extensive literature searches did not yield information on "7-Nitro-1H-indazol-6-ol". It is presumed that the intended subject of inquiry is the well-documented neuronal nitric oxide synthase inhibitor, 7-Nitroindazole.

Introduction

7-Nitroindazole (7-NI) is a small heterocyclic molecule that has garnered significant interest within the scientific community for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS). This activity positions 7-NI as a valuable pharmacological tool for investigating the multifaceted roles of nitric oxide (NO) in the central nervous system and as a potential therapeutic agent for a range of neurological disorders. This in-depth technical guide serves to elucidate the predicted mechanism of action of 7-NI, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological interactions for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase

The primary and most well-characterized mechanism of action of 7-Nitroindazole is its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1] nNOS is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule, from the amino acid L-arginine.[1]

By selectively inhibiting nNOS, 7-NI effectively reduces the production of NO in neuronal tissues.[1] This targeted action is critical, as excessive NO production by nNOS is implicated in the pathophysiology of numerous neurological conditions, including excitotoxicity, neurodegeneration, and pain. The selectivity of 7-NI for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key feature, minimizing potential cardiovascular side effects associated with non-selective NOS inhibition.

The downstream effects of nNOS inhibition by 7-NI are multifaceted and contribute to its observed biological activities. These include:

-

Reduction of Oxidative and Nitrosative Stress: Overactivation of nNOS can lead to the formation of peroxynitrite, a highly reactive and damaging oxidant, through the reaction of NO with superoxide radicals. By curbing NO production, 7-NI mitigates the formation of peroxynitrite and reduces overall oxidative and nitrosative stress, thereby protecting neurons from damage.[1]

-

Modulation of Nociceptive Pathways: Nitric oxide is a key mediator in the transmission of pain signals in the spinal cord and brain. By inhibiting nNOS, 7-NI can attenuate the signaling cascades involved in nociception, leading to its analgesic effects.

Quantitative Data on Biological Activity

The biological activity of 7-Nitroindazole has been quantified in various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (nNOS Inhibition) | 0.47 µM | Mouse Cerebellar NOS (in vitro) | [2] |

| ED₅₀ (Antinociception) | 26 mg/kg (i.p.) | Formalin Test (late phase) in mice | [2] |

| ED₅₀ (Antinociception) | 22.5 mg/kg (i.p.) | Acetic Acid-Induced Writhing in mice | [3] |

Table 1: In Vitro and In Vivo Potency of 7-Nitroindazole.

Signaling Pathway

The following diagram illustrates the established signaling pathway affected by 7-Nitroindazole.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of 7-Nitroindazole.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (In Vitro)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against nNOS, often using a brain tissue homogenate rich in the enzyme, such as the cerebellum.

Formalin-Induced Nociception Assay (In Vivo)

The formalin test is a widely used in vivo model to assess antinociceptive activity. It involves two distinct phases of nociceptive behavior, allowing for the differentiation between acute neurogenic pain and persistent inflammatory pain.

Experimental Workflow:

-

Animal Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the testing environment.

-

Drug Administration: 7-Nitroindazole or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, direct activation of nociceptors.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mediated by central sensitization.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the treated and control groups to determine the antinociceptive effect.

Acetic Acid-Induced Writhing Assay (In Vivo)

This is a visceral pain model used to screen for analgesic compounds. The intraperitoneal injection of acetic acid induces a characteristic writhing response.

Experimental Workflow:

-

Animal Acclimatization: Mice are handled and acclimatized to the laboratory conditions before the experiment.

-

Drug Administration: Test compounds, such as 7-Nitroindazole, or a vehicle control are administered (e.g., i.p. or orally) prior to the acetic acid injection.

-

Acetic Acid Injection: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.

-

Observation: Following the injection, the mice are placed in an observation chamber, and the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20-30 minutes).

-

Data Analysis: The total number of writhes is compared between the drug-treated and control groups. A reduction in the number of writhes indicates an analgesic effect.

Predicted Therapeutic Applications

The selective inhibition of nNOS by 7-Nitroindazole suggests its potential therapeutic utility in a variety of neurological and psychiatric disorders where aberrant NO signaling is implicated.

Research has demonstrated the neuroprotective effects of 7-NI in animal models of focal and global cerebral ischemia, where it reduces neuronal damage.[4] Furthermore, its antinociceptive properties have been confirmed in various pain models.[2][3] The anxiolytic potential of 7-NI is also an area of active investigation.

Conclusion

7-Nitroindazole serves as a prototypical selective inhibitor of neuronal nitric oxide synthase. Its mechanism of action, centered on the attenuation of NO production in the nervous system, underpins its demonstrated neuroprotective, antinociceptive, and anxiolytic properties in preclinical studies. The data and experimental frameworks presented in this guide offer a comprehensive overview for researchers aiming to explore the therapeutic potential of nNOS inhibition and to develop novel, targeted therapies for a spectrum of neurological disorders. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 3. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]

Spectroscopic and Synthetic Profile of 7-Nitro-1H-indazol-6-ol: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 7-Nitro-1H-indazol-6-ol (CAS No. 1019332-61-6). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 11.60 | brs | - | 1H | NH |

| 8.18 | s | - | 1H | H-3 |

| 8.06 | d | 8.4 | 1H | H-4 or H-5 |

| 6.94 | d | 8.4 | 1H | H-4 or H-5 |

Solvent: DMSO-d6

¹³C NMR, and Infrared (IR) Spectroscopy Data

Mass Spectrometry (MS)

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Corresponding Ion |

| FAB-MS | Positive | 180 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A documented synthesis of this compound involves the nitration of a precursor, 1H-indazol-6-ol.[1] The general procedure is as follows:

To a mixture of 1H-indazol-6-ol (referred to as compound 23 in the source material, 500 mg, 3.37 mmol) and sulfuric acid (H₂SO₄, 5.0 mL), potassium nitrate (KNO₃, 375 mg, 3.71 mmol) was added portion-wise at 0°C.[1] The reaction mixture was stirred at this temperature for 30 minutes.[1] Following this, ice (70 g) was added to the reaction, and stirring was continued at 0°C for 1 hour.[1] The resulting precipitate was collected by filtration and rinsed with water to yield this compound as a pale yellow solid (575 mg, 95% yield).[1]

A patent for pyridinylsulfonamide compounds also describes a reaction utilizing this compound as a starting material.[2]

Spectroscopic Analysis

The general methodologies for acquiring the spectroscopic data presented are standard in organic chemistry laboratories. While specific instrumental parameters for this compound were not detailed in the available literature, the following represents a typical workflow for such analyses.

Visualizations

To aid in the understanding of the experimental and analytical workflow, the following diagrams are provided.

References

"7-Nitro-1H-indazol-6-OL" review of existing literature

An In-depth Technical Guide to 7-Nitro-1H-indazole

Disclaimer: Initial literature searches for "7-Nitro-1H-indazol-6-ol" did not yield any specific scientific publications or data. This suggests that the compound is either novel, exceptionally rare, or has not been extensively studied or characterized in publicly available literature. Therefore, this technical guide will focus on the closely related and well-documented parent compound, 7-Nitro-1H-indazole . This review will provide a comprehensive overview of its synthesis, chemical properties, and biological activity, which may serve as a valuable reference for researchers interested in the indazole scaffold.

Introduction

7-Nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology.[1] It is most notably recognized as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a crucial signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative stress and neuronal damage.[2] Consequently, 7-Nitro-1H-indazole has been investigated as a potential therapeutic agent for a range of neurological disorders, including those involving excitotoxicity and neurodegeneration.[1] It also serves as a valuable tool for studying the physiological and pathological roles of nNOS.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| IUPAC Name | 7-Nitro-1H-indazole | [3] |

| CAS Number | 2942-42-9 | [3] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molar Mass | 163.13 g/mol | [3] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2 | [3] |

| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available in various databases. A study in DMSO-d₆ at 500 MHz has been reported. | [5] |

| ¹³C NMR | Spectra available in various databases. | [3] |

| Mass Spectrometry | GC-MS and MS-MS data are publicly available. | [3] |

| Infrared (IR) | Not readily available in reviewed literature. |

Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole can be achieved through the cyclization of N-nitroso-o-toluidine derivatives. A common precursor is 2-methyl-3-nitroaniline. While specific, detailed, step-by-step protocols are proprietary to various research labs and not always published in full, the general procedure involves diazotization followed by cyclization.

General Experimental Protocol (Conceptual)

-

Diazotization of 2-methyl-3-nitroaniline: 2-methyl-3-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline derivative. The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group cyclizes onto the adjacent methyl group, leading to the formation of the indazole ring.

-

Isolation and Purification: The reaction mixture is neutralized, and the crude product precipitates out of the solution. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity of 7-Nitro-1H-indazole is its selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1).[1] It exhibits a lesser effect on the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms.[6][7]

Mechanism of Action

7-Nitro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS.[2] The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By binding to the active site, 7-Nitro-1H-indazole prevents the substrate L-arginine from binding, thereby inhibiting the synthesis of NO.[8]

The signaling pathway of nNOS and its inhibition by 7-Nitro-1H-indazole is depicted in the following diagram:

Caption: nNOS inhibition by 7-Nitro-1H-indazole.

Quantitative Biological Data

The inhibitory potency of 7-Nitro-1H-indazole and related compounds is often expressed in terms of the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki).

| Compound | Assay | IC₅₀ / ED₅₀ | Reference |

| 7-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse) | 27.5 mg/kg | [7] |

| 7-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 22.5 mg/kg | [7] |

| 6-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse) | 62.5 mg/kg | [7] |

| 6-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 44.0 mg/kg | [7] |

| Indazole | Formalin-induced hindpaw licking (mouse) | 41.0 mg/kg | [7] |

| Indazole | Acetic acid-induced abdominal constriction (mouse) | 48.5 mg/kg | [7] |

Experimental Protocol for nNOS Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds like 7-Nitro-1H-indazole on nNOS is to measure the conversion of radiolabeled L-arginine to L-citrulline.

-

Enzyme Preparation: A crude enzyme preparation can be obtained from rat cerebellum, a brain region with high nNOS expression. The tissue is homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the enzyme.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme preparation, radiolabeled L-[¹⁴C]arginine, and necessary cofactors such as NADPH, calmodulin, and tetrahydrobiopterin.

-

Inhibitor Addition: 7-Nitro-1H-indazole, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Incubation: The reaction mixtures are incubated at 37 °C for a specific period, allowing the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

Separation and Quantification: The resin binds the unreacted L-[¹⁴C]arginine, while the product, L-[¹⁴C]citrulline, remains in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.

-

Data Analysis: The amount of L-[¹⁴C]citrulline formed is proportional to the enzyme activity. The percentage of inhibition at each concentration of 7-Nitro-1H-indazole is calculated relative to the control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Potential Properties of this compound

While no data exists for this compound, we can speculate on how the addition of a hydroxyl (-OH) group at the 6-position might alter the properties of the parent 7-Nitro-1H-indazole molecule.

-

Solubility: The hydroxyl group is polar and capable of hydrogen bonding. Its introduction would likely increase the aqueous solubility of the compound compared to 7-Nitro-1H-indazole. This could have implications for its formulation and bioavailability.

-

Metabolism: The hydroxyl group provides a site for phase II metabolism, such as glucuronidation or sulfation. This could lead to a more rapid clearance of the compound from the body.

-

Target Binding: The introduction of a hydroxyl group could either enhance or diminish the binding affinity for nNOS. The hydroxyl group could form a new hydrogen bond with an amino acid residue in the active site, potentially increasing potency. Conversely, it could introduce steric hindrance or an unfavorable interaction, thereby reducing potency. The precise effect would depend on the topography of the nNOS active site.

-

Selectivity: The change in the electronic and steric profile of the molecule could also alter its selectivity for the different NOS isoforms.

These are purely hypothetical considerations based on general principles of medicinal chemistry. Experimental validation would be required to determine the actual properties of this compound.

Conclusion

7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase with potential applications in the study and treatment of neurological disorders. Its synthesis, chemical properties, and biological activity have been documented in the scientific literature. While the specific derivative, this compound, remains uncharacterized, the information available for the parent compound provides a solid foundation for any future research into this and other related indazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its potential as a novel pharmacological agent.

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

"7-Nitro-1H-indazol-6-OL" discovery and historical context

Note to the reader: The initial request specified "7-Nitro-1H-indazol-6-ol". However, an extensive search of the scientific literature and chemical databases yielded no information on this specific compound. It is highly probable that this was a typographical error and the intended compound of interest is the well-researched and structurally similar 7-Nitro-1H-indazole . This guide will, therefore, focus on the discovery, historical context, and technical details of 7-Nitro-1H-indazole.

Abstract

7-Nitro-1H-indazole is a heterocyclic organic compound that has garnered significant attention in the fields of pharmacology and neuroscience.[1][2] It is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[2] This inhibitory action has made 7-Nitro-1H-indazole a valuable tool for studying the physiological and pathological roles of NO in the nervous system. This document provides a comprehensive overview of the discovery, historical context, key experimental data, and methodologies related to 7-Nitro-1H-indazole.

Discovery and Historical Context

The study of nitro-substituted indazoles dates back to at least the mid-20th century, with early research focusing on their synthesis and chemical reactivity.[3] While the exact first synthesis of 7-Nitro-1H-indazole is not prominently documented as a singular discovery, its significance emerged with the growing understanding of the role of nitric oxide as a neurotransmitter.

In the late 1980s and early 1990s, the identification of nitric oxide as a key signaling molecule in the cardiovascular and nervous systems spurred the search for selective inhibitors of the different isoforms of nitric oxide synthase (NOS). 7-Nitro-1H-indazole emerged from these efforts as a selective inhibitor of the neuronal isoform (nNOS or NOS-I) over the endothelial (eNOS or NOS-III) and inducible (iNOS or NOS-II) isoforms.[2] This selectivity has been crucial for elucidating the specific functions of nNOS in various physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below.

| Property | Value |

| IUPAC Name | 7-nitro-1H-indazole |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| CAS Number | 2942-42-9 |

| Appearance | Yellow powder |

| Melting Point | 208-210 °C |

| Solubility | Insoluble in water |

| pKa | 11.08 ± 0.40 (Predicted) |

Synthesis

The synthesis of 7-Nitro-1H-indazole can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted o-toluidine derivative. One general method involves the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.

A variety of substituted indazoles can be prepared by the reaction of the corresponding 2-methylacetanilide with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at elevated temperatures.

Biological Activity and Mechanism of Action

7-Nitro-1H-indazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] Its mechanism of action involves binding to the heme prosthetic group within the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The inhibitory activity of 7-Nitro-1H-indazole against different NOS isoforms is summarized in the table below.

| NOS Isoform | IC₅₀ (µM) |

| Neuronal NOS (nNOS) | ~0.47 |

| Inducible NOS (iNOS) | ~27 |

| Endothelial NOS (eNOS) | ~48 |

Note: IC₅₀ values can vary depending on the experimental conditions.

The selective inhibition of nNOS by 7-Nitro-1H-indazole has been instrumental in studying the role of nitric oxide in various neurological processes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 7-Nitro-1H-indazole can be found in the scientific literature. Below is a generalized workflow for a typical synthesis and in vitro enzyme inhibition assay.

A representative synthetic procedure is as follows:

-

Diazotization: 2-methyl-6-nitroaniline is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Cyclization: The resulting diazonium salt solution is then heated, leading to intramolecular cyclization to form 7-Nitro-1H-indazole.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

-

Characterization: The identity and purity of the synthesized 7-Nitro-1H-indazole are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

The selective nNOS inhibitory properties of 7-Nitro-1H-indazole have made it a valuable research tool in several areas:

-

Neuroscience: To investigate the role of nitric oxide in neurotransmission, long-term potentiation, and excitotoxicity.

-

Drug Development: As a lead compound for the design of more potent and selective nNOS inhibitors for the potential treatment of neurodegenerative diseases, stroke, and migraine.

-

Physiology: To study the physiological functions of nNOS in various organ systems.

Conclusion

7-Nitro-1H-indazole is a cornerstone pharmacological tool for the study of neuronal nitric oxide synthase. Its discovery and development have significantly advanced our understanding of the multifaceted roles of nitric oxide in the nervous system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this important molecule.

References

"7-Nitro-1H-indazol-6-OL" safety and handling guidelines

Disclaimer: No specific safety and handling data for 7-Nitro-1H-indazol-6-ol has been found in publicly available literature or safety data sheets. The following guide is a technical estimation based on the safety profiles of structurally related compounds: 5-Nitro-1H-indazol-6-ol, 7-Nitro-1H-indazole, and 6-Nitro-1H-indazole. The information provided should be used as a preliminary guideline only. A thorough risk assessment should be conducted by qualified professionals before handling this compound.

This guide is intended for researchers, scientists, and professionals in drug development and is structured to provide a comprehensive overview of the potential hazards and safe handling practices for this compound, based on data from its analogues.

Chemical and Physical Properties

Quantitative data for this compound is not available. The table below summarizes the known properties of its structural isomer and related nitroindazoles to provide a comparative reference.

| Property | 5-Nitro-1H-indazol-6-ol | 7-Nitro-1H-indazole | 6-Nitro-1H-indazole | 5-Nitro-1H-indazole |

| Molecular Formula | C₇H₅N₃O₃[1] | C₇H₅N₃O₂[2] | C₇H₅N₃O₂[3] | C₇H₅N₃O₂[4] |

| Molecular Weight | 179.13 g/mol [1] | 163.1 g/mol [5] | 163.14 g/mol [3] | 163.14 g/mol [4] |

| Appearance | Not specified | Not specified | Light brown powder/solid[3] | Light cream powder/solid[4] |

| Melting Point | Not specified | Not specified | 179 - 183 °C[3] | 207 - 211 °C[4] |

| Solubility | Not specified | Acetone: 10 mg/ml, DMSO: >100 mg/ml, Ethanol: 2.68 mg/ml[5] | Not specified | Not specified |

| CAS Number | 1082041-56-2[1] | 2942-42-9[2] | 7597-18-4[3] | 5401-94-5[4] |

Hazard Identification and GHS Classification

As there is no specific GHS classification for this compound, the following table presents the classifications for related nitroindazole compounds. It is prudent to assume that this compound may exhibit similar hazards.

| GHS Hazard Statement | 6-Nitro-1H-indazole[6] | 5-Nitro-1H-indazole[7] |

| Acute Toxicity, Oral | H302: Harmful if swallowed (91.3% of notifications) | H302: Harmful if swallowed (88% of notifications) |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin (89.1% of notifications) | Not classified |

| Skin Corrosion/Irritation | H315: Causes skin irritation (97.8% of notifications) | H315: Causes skin irritation (96% of notifications) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (97.8% of notifications) | H319: Causes serious eye irritation (96% of notifications) |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled (89.1% of notifications) | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (95.7% of notifications) | H335: May cause respiratory irritation (92% of notifications) |

| Carcinogenicity | H351: Suspected of causing cancer (89.1% of notifications) | Not classified |

| Germ Cell Mutagenicity | May cause genetic defects[3] | H341: Suspected of causing genetic defects (10% of notifications) |

Signal Word: Danger[3]

Safety and Handling

Based on the hazard profiles of related compounds, the following handling procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[3]

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from food and drink.

First-Aid Measures

-

After Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][3]

-

After Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothes and shoes. Get medical attention if you feel unwell.[2][3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

-

After Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Experimental Protocols

No specific experimental protocols for this compound were found. A general protocol for handling a potentially hazardous solid is provided below.

Logical Relationships

The safety assessment for this compound is derived from data on related compounds. The following diagram illustrates this relationship.

References

- 1. 5-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Nitro-1H-indazole in In Vitro Assays

Introduction

7-Nitro-1H-indazole, also known as 7-NI, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] As an inhibitor, 7-NI is a valuable tool for investigating the physiological and pathophysiological roles of NO in the nervous system, including its involvement in neurotransmission, neurotoxicity, and neurodegenerative diseases.[2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of 7-Nitro-1H-indazole on nNOS.

Mechanism of Action

7-Nitro-1H-indazole acts as a competitive inhibitor of nNOS.[3] It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin for binding to the active site of the enzyme.[4] This inhibition reduces the synthesis of nitric oxide and L-citrulline from L-arginine.[2] Due to its selectivity for the neuronal isoform (nNOS or NOS-1) over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms, 7-NI is a widely used tool in neuroscience research.[4][5]

Signaling Pathway of nNOS Inhibition by 7-Nitro-1H-indazole

Caption: Inhibition of the nNOS pathway by 7-Nitro-1H-indazole.

Experimental Protocols

Cell-Based nNOS Inhibition Assay using the Griess Reagent

This protocol describes a method to assess the inhibitory effect of 7-Nitro-1H-indazole on nNOS activity in a cellular context. The assay relies on the measurement of nitrite, a stable and quantifiable breakdown product of NO, using the Griess reagent.

Experimental Workflow

Caption: Workflow for the cell-based nNOS inhibition assay.

Materials:

-

HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

6-well plates

-

7-Nitro-1H-indazole

-

A23187 (calcium ionophore)

-

Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Culture: Culture 293T/nNOS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare stock solutions of 7-Nitro-1H-indazole in a suitable solvent (e.g., DMSO).

-

On the day of the assay, replace the culture medium with fresh medium containing various concentrations of 7-Nitro-1H-indazole. Include a vehicle control (solvent alone).

-

-

nNOS Activation: To activate nNOS, add A23187 to each well to a final concentration of 5 µM.

-

Incubation: Incubate the plates for 8 hours at 37°C.

-

Nitrite Detection:

-

After incubation, collect the cell culture supernatant from each well.

-

In a 96-well plate, mix equal volumes of the supernatant and the Griess Reagent (pre-mixed Component A and B).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of nNOS inhibition for each concentration of 7-Nitro-1H-indazole relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Free Enzymatic Assay for nNOS Inhibition (Fluorometric)

This protocol outlines a cell-free method to directly measure the inhibitory effect of 7-Nitro-1H-indazole on purified nNOS enzyme. The assay measures the production of NO through a fluorescent probe.

Materials:

-

Purified recombinant nNOS enzyme

-

NOS assay buffer

-

L-arginine (substrate)

-

NADPH

-

FAD

-

FMN

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

7-Nitro-1H-indazole

-

Fluorescent NO probe

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents in NOS assay buffer. Keep enzymes and cofactors on ice.

-

Compound Preparation: Prepare serial dilutions of 7-Nitro-1H-indazole in NOS assay buffer.

-

Reaction Setup:

-

In a 96-well black plate, add the NOS assay buffer, cofactors (NADPH, FAD, FMN, BH4), calmodulin, and CaCl2.

-

Add the desired concentrations of 7-Nitro-1H-indazole or vehicle control.

-

Add the purified nNOS enzyme to all wells except the blank.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiation of Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the reaction and add the fluorescent NO probe according to the manufacturer's instructions.

-

Incubate for an additional 10-15 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of nNOS inhibition for each concentration of 7-Nitro-1H-indazole.

-

Determine the IC50 value as described in the cell-based assay.

-

Data Presentation

Table 1: Inhibitory Activity of 7-Nitro-1H-indazole on Neuronal Nitric Oxide Synthase

| Assay Type | System | IC50 (µM) | Reference |

| Enzymatic Assay | Purified rat cerebellar NOS | 0.9 ± 0.1 | [3] |

| Cell-Based Assay | HEK 293T cells expressing nNOS | Not explicitly stated, but effective inhibition observed at low µM concentrations. | [6] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of 7-Nitro-1H-indazole as an nNOS inhibitor. The cell-based assay provides insights into the compound's activity in a more physiologically relevant environment, while the cell-free enzymatic assay allows for direct measurement of its effect on the purified enzyme. These assays are essential for researchers in neuroscience and drug development studying the role of nitric oxide signaling.

References

- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 7-Nitro-1H-indazol-6-ol in the Synthesis of Biologically Active Compounds for Cell-Based Studies

Introduction

7-Nitro-1H-indazol-6-ol serves as a crucial intermediate in the synthesis of a variety of biologically active indazole derivatives. While not typically used directly in cell-based assays, its structural framework is integral to the development of compounds with significant therapeutic potential, particularly in oncology. This document provides an overview of the applications of indazole derivatives synthesized from precursors like this compound in cell-based research, focusing on their anti-cancer properties.

Key Applications in Cell-Based Studies:

The primary application of indazole derivatives stemming from this compound in cell-based studies is the investigation of their anti-proliferative and pro-apoptotic effects on cancer cells. These compounds have been shown to modulate various cellular processes, including cell cycle progression and apoptosis.

Mechanism of Action of Indazole Derivatives:

Indazole derivatives exhibit a range of mechanisms to exert their anti-cancer effects. A notable mechanism is the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key protein in the NF-κB signaling pathway, which is often dysregulated in certain cancers, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). Inhibition of MALT1's protease activity can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.

Other indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and growth inhibitory activities of various indazole derivatives in different cancer cell lines.

Table 1: Anti-proliferative Activity of Indazole Derivative 2f

| Cell Line | IC50 (µM) |

| 4T1 (Breast Cancer) | 0.23 - 1.15 |

Data from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][2]

Table 2: Growth Inhibitory Activity of MALT1 Inhibitor MI-2 and its Analogs in ABC-DLBCL Cell Lines

| Compound | Cell Line | GI25 (µM) | IC50 (µM) |

| MI-2 Analog | HBL-1 | Varies | Varies |

| MI-2 Analog | TMD8 | Varies | Varies |

| MI-2 Analog | OCI-Ly1 | Varies | Varies |

GI25 represents the concentration for 25% growth inhibition. Data from studies on MALT1 small molecule inhibitors.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: MTT Assay for Cell Proliferation

This protocol is used to assess the anti-proliferative activity of indazole derivatives.

Materials:

-

Cancer cell lines (e.g., A549, K562, PC3, Hep-G2)

-

RPMI-1640 or MEM medium supplemented with 10% FBS and antibiotics

-

Indazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the indazole derivatives (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify apoptosis induced by indazole derivatives.

Materials:

-

Cancer cell line (e.g., K562)

-

Indazole derivative

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat K562 cells with different concentrations of the indazole derivative (e.g., 10, 12, and 14 µM) for 48 hours.[4]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[4]

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in apoptosis.

Materials:

-

Cancer cell line (e.g., K562)

-

Indazole derivative

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat K562 cells with the indazole derivative for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.[4]

-

Use GAPDH as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway Diagram

Caption: Simplified MALT1 signaling pathway in ABC-DLBCL and the inhibitory action of indazole derivatives.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the anti-cancer effects of indazole derivatives.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 7-Nitro-1H-indazol-6-OL as a Potential Enzyme Inhibitor

Disclaimer: No specific data for "7-Nitro-1H-indazol-6-OL" as an enzyme inhibitor is currently available in the public domain. The following application notes and protocols are based on the well-characterized, structurally similar compound, 7-Nitro-1H-indazole (7-NI) , a known inhibitor of neuronal nitric oxide synthase (nNOS). This information is provided as a foundational guide for researchers interested in the potential enzymatic activity of this compound. The presence of a hydroxyl group at the 6-position may alter the compound's potency, selectivity, and pharmacokinetic properties.

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, nitroindazole-containing compounds have been identified as potent inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of the signaling molecule nitric oxide (NO). 7-Nitro-1H-indazole (7-NI) is a well-established selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1][2] This document provides a comprehensive overview of the application of 7-NI as an nNOS inhibitor, which can serve as a valuable starting point for the investigation of "this compound" as a potential enzyme inhibitor.

Target Enzyme: Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, where it catalyzes the production of nitric oxide from L-arginine. NO functions as a neurotransmitter and plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of nNOS activity has been implicated in a range of neurological disorders, making it an attractive target for therapeutic intervention.

Quantitative Data: In Vitro Inhibition of nNOS by 7-Nitro-1H-indazole

The inhibitory potency of 7-Nitro-1H-indazole against nNOS has been determined in various rat brain regions. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Brain Region | IC50 (µM) |

| Cerebellum | 0.64 ± 0.03 |

| Striatum | 0.68 ± 0.01 |

| Cerebral Cortex | 0.93 ± 0.04 |

| Olfactory Bulb | 1.05 ± 0.02 |

| Hippocampus | 1.53 ± 0.05 |

| Data sourced from in vitro studies on rat brain nitric oxide synthase.[1] |

Experimental Protocols

Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available nitric oxide synthase assay kits and is designed to determine the inhibitory activity of a test compound, such as this compound, on nNOS activity by measuring the amount of nitric oxide produced.

Materials:

-

Recombinant nNOS enzyme

-

NOS Assay Buffer

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

FAD (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Reagent 1 and Reagent 2)

-

Nitrate Reductase

-

Nitrate Standard

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Reagent Preparation: Prepare all reagents and buffers as per the manufacturer's instructions if using a commercial kit. If preparing from individual components, ensure optimal concentrations for enzyme activity.

-

Standard Curve Preparation: Prepare a nitrate standard curve by performing serial dilutions of a nitrate standard solution. These standards will be used to quantify the amount of nitrite produced in the enzymatic reaction.

-

Sample Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound stock solution to achieve a range of desired concentrations for IC50 determination.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the following in order:

-

NOS Assay Buffer

-

Test compound at various concentrations (or vehicle control)

-

nNOS enzyme

-

Cofactors (NADPH, FAD, BH4, Calmodulin, CaCl2)

-

-

Initiate the enzymatic reaction by adding the substrate, L-Arginine.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

-

Nitrite Detection:

-

Stop the enzymatic reaction.

-

Add Nitrate Reductase to each well to convert any nitrate produced back to nitrite.

-

Add Griess Reagent 1 and Griess Reagent 2 to all wells, including the nitrate standards.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot the nitrate standard curve (absorbance vs. concentration).

-

Determine the concentration of nitrite produced in each sample well using the standard curve.

-

Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

Neuronal Nitric Oxide Signaling Pathway

The following diagram illustrates the signaling pathway involving neuronal nitric oxide synthase.

Caption: Neuronal Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental Workflow for nNOS Inhibition Assay

The following diagram outlines the logical workflow for the in vitro nNOS inhibition assay.

Caption: Experimental Workflow for In Vitro nNOS Inhibition Assay.

Potential Effects of a 6-Hydroxyl Group

The introduction of a hydroxyl (-OH) group at the 6-position of the 7-Nitro-1H-indazole scaffold could have several effects on its properties as an enzyme inhibitor:

-

Solubility: The hydroxyl group is polar and capable of hydrogen bonding, which may increase the aqueous solubility of the compound compared to 7-NI. This could be advantageous for in vitro assays and potentially for in vivo bioavailability.

-

Binding Affinity: The hydroxyl group could form new hydrogen bonds with amino acid residues in the active site of nNOS, potentially altering the binding affinity and inhibitory potency of the molecule. This could either increase or decrease the IC50 value.

-

Selectivity: The new interaction possibilities might also affect the selectivity of the compound for nNOS over other NOS isoforms (eNOS and iNOS).

-

Metabolism: The hydroxyl group provides a site for metabolic modification (e.g., glucuronidation or sulfation), which could influence the pharmacokinetic profile and duration of action of the compound in vivo.

Further experimental investigation is required to determine the precise effects of this structural modification. The protocols and data presented here for 7-Nitro-1H-indazole provide a solid framework for initiating such studies on this compound.

References

"7-Nitro-1H-indazol-6-OL" protocol for solution preparation and storage

A Note on Compound Nomenclature: Initial searches for "7-Nitro-1H-indazol-6-ol" did not yield relevant results. It is presumed that the intended compound is the widely researched neuronal nitric oxide synthase inhibitor, 7-Nitro-1H-indazole . The following protocols and data are based on this assumption.

These application notes provide detailed protocols for the preparation and storage of solutions of 7-Nitro-1H-indazole, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of 7-Nitro-1H-indazole solutions.

| Parameter | Value | Solvents | Notes |

| Molecular Weight | 163.13 g/mol | N/A | |

| Solubility | ≤ 100 mM | DMSO | [1] |

| ≤ 20 mM | Ethanol | [1] | |

| Insoluble | Water | [2] | |

| Recommended Storage (Solid) | Room Temperature | N/A | Keep in a cool, dry, well-ventilated place in a tightly sealed container.[2][3] |

| Recommended Storage (Stock Solutions) | -20°C | DMSO, Ethanol | For short-term storage (up to 1 month). Based on data for a related compound. |

| -80°C | DMSO, Ethanol | For long-term storage (up to 6 months). Based on data for a related compound. |

Experimental Protocols

1. Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of 7-Nitro-1H-indazole in DMSO.

Materials:

-

7-Nitro-1H-indazole (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube or amber glass vial on the balance and tare it.

-

Weighing 7-Nitro-1H-indazole: Carefully weigh out 1.63 mg of 7-Nitro-1H-indazole into the tared container. Calculation: 163.13 g/mol (MW) x 0.1 mol/L (100 mM) = 16.313 g/L = 16.313 mg/mL. For 1 mL, you would need 16.313 mg. To make a smaller volume, for example 100 µL, weigh 1.63 mg.

-

Solvent Addition: Add 100 µL of anhydrous DMSO to the container with the weighed 7-Nitro-1H-indazole.

-

Dissolution: Tightly cap the container and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication in an ultrasonic bath may be applied. Visually inspect the solution to ensure there are no visible particles.

-

Labeling and Storage: Clearly label the container with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the stock solution as recommended in the storage protocol.

2. Protocol for Solution Storage

Proper storage is critical to maintain the stability and activity of 7-Nitro-1H-indazole solutions.

Short-Term Storage (up to 1 month):

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed containers at -20°C.

-

Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

Long-Term Storage (up to 6 months):

-

For longer-term storage, it is recommended to store the aliquots at -80°C.

-

Ensure containers are tightly sealed to prevent solvent evaporation and contamination.

-

As with short-term storage, protect the solutions from light.

Handling of Stored Solutions:

-

When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

-

Before opening, briefly centrifuge the vial to collect the entire solution at the bottom.

-

Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use. Do not store dilute aqueous solutions for extended periods.

Visualized Workflows

Workflow for 7-Nitro-1H-indazole Solution Preparation

References

Application Notes & Protocols for the Quantification of 7-Nitro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Nitro-1H-indazol-6-ol. Due to the limited availability of direct analytical methods for this specific compound, the following protocols have been developed based on established methods for the closely related compound, 7-Nitro-1H-indazole, and other nitroaromatic compounds. These methods are intended to serve as a robust starting point for the development and validation of a quantitative assay for this compound in various matrices.